
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” is 240.73 . The compound contains a pyrrolidin-2-one group attached to a 3,4-dimethylphenyl group via an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” such as its melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Surfactant Chemistry and Applications
The research on pyrrolidinone-based surfactants, including derivatives similar to 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride, highlights the significant role of pyrrolidone in enhancing surfactant performance. Pyrrolidone derivatives exhibit improved water solubility, compatibility, and solvency. They are particularly interesting for their ability to interact synergistically with anionic surfactants, thanks to the electronegativity of the pyrrolidone carbonyl oxygen. This interaction leads to the formation of pseudoquaternary ammonium ions, which are stabilized by hydrophobic bonding, enhancing the surfactant's properties. Such findings suggest the potential of pyrrolidinone derivatives in industrial and academic research, focusing on applications that require surfactants with improved performance characteristics Robert B. Login, 1995.
Supramolecular Chemistry and Applications
Supramolecular capsules derived from calixpyrrole scaffolds, sharing structural similarities with pyrrolidinone derivatives, showcase the versatility of pyrrolidinone and its derivatives in constructing molecular capsules. The research emphasizes the use of calix[4]pyrroles, demonstrating how the pyrrolidone ring, when modified, can lead to the development of supramolecular structures with potential applications in drug delivery, sensing, and as molecular containers. The ability of these structures to bind selectively to substrates indicates their significance in designing new materials and devices for various scientific and technological purposes P. Ballester, 2011.
Biomedical Applications
The exploration of dipeptidyl peptidase IV (DPP IV) inhibitors for the treatment of type 2 diabetes mellitus (T2DM) includes research into pyrrolidine derivatives, such as 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride. Pyrrolidines and their derivatives play a crucial role in the development of antidiabetic drugs by inhibiting the enzyme DPP IV, which is responsible for the degradation of incretin hormones. These hormones are essential for the regulation of glucose metabolism, and their stabilization through DPP IV inhibition represents a significant therapeutic strategy for managing T2DM. The research underscores the potential of pyrrolidine derivatives in medicinal chemistry, highlighting their role in developing new treatments for diabetes and other metabolic disorders Laura Mendieta, T. Tarragó, E. Giralt, 2011.
Safety And Hazards
properties
IUPAC Name |
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12(14)15;/h3-5,10H,6-7,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUZQQJVZXQWDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

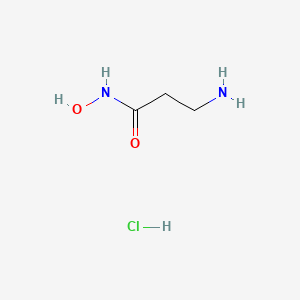
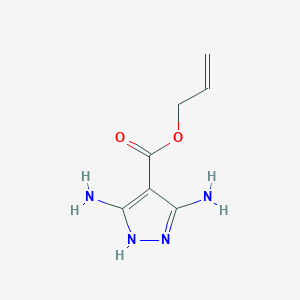
![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)
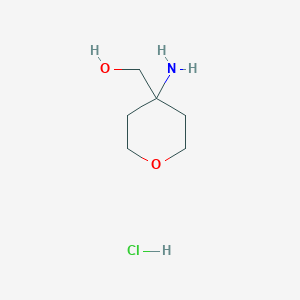

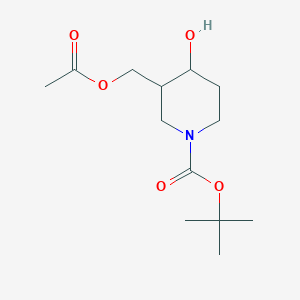


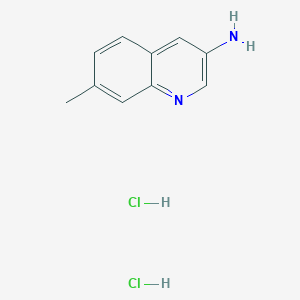

![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)

![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)
![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)